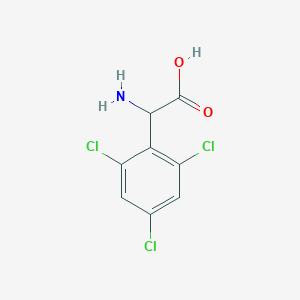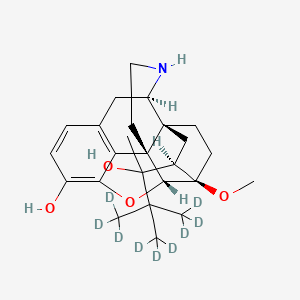
Norbuprenorphine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norbuprenorphine-d9 is a deuterated form of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. It is used in various scientific research applications due to its unique properties and interactions with opioid receptors. This compound is particularly valuable in pharmacokinetic studies as it helps in understanding the metabolism and distribution of buprenorphine and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of norbuprenorphine-d9 involves the deuteration of norbuprenorphine. This process typically includes the introduction of deuterium atoms into the molecular structure of norbuprenorphine. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents and solvents. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and isotopic enrichment of the final product. The production process is designed to be scalable and cost-effective to meet the demands of research and pharmaceutical industries .
化学反応の分析
Types of Reactions
Norbuprenorphine-d9 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydrogen atoms with deuterium atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites of norbuprenorphine, which are used in pharmacokinetic and pharmacodynamic studies. These products help in understanding the metabolic pathways and interactions of buprenorphine and its metabolites .
科学的研究の応用
Norbuprenorphine-d9 is widely used in scientific research due to its unique properties and interactions with opioid receptors. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism, distribution, and excretion of buprenorphine and its metabolites.
Pharmacodynamic Studies: Helps in understanding the interactions of buprenorphine and its metabolites with opioid receptors.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify buprenorphine and its metabolites.
Medical Research: Helps in studying the effects of buprenorphine and its metabolites on various physiological and pathological conditions .
作用機序
Norbuprenorphine-d9 exerts its effects by interacting with various opioid receptors, including μ-opioid, δ-opioid, and nociceptin receptors. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and respiratory depression. The deuterated form of norbuprenorphine helps in studying the detailed mechanism of action and the metabolic pathways involved .
類似化合物との比較
Norbuprenorphine-d9 is compared with other similar compounds, such as:
Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and an antagonist at κ-opioid receptors.
Norbuprenorphine: The non-deuterated form, which has similar pharmacological properties but different metabolic stability.
Buprenorphine-3-glucuronide: A metabolite of buprenorphine with distinct pharmacological effects.
Norbuprenorphine-3-glucuronide: Another metabolite with unique interactions with opioid receptors
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This uniqueness makes it a valuable tool in scientific research and drug development .
特性
分子式 |
C25H35NO4 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
(1S,2S,6R,14R,15R,16R)-15-methoxy-16-[4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3 |
InChIキー |
YOYLLRBMGQRFTN-ZNBHVKAUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)O |
正規SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


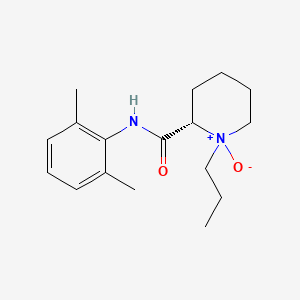
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
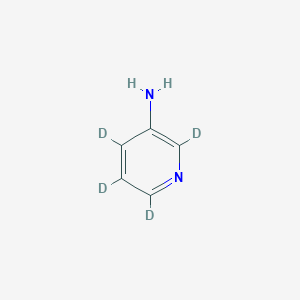

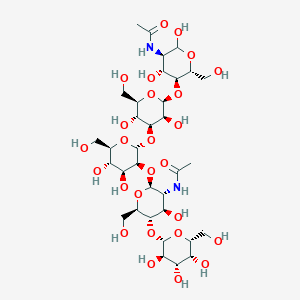

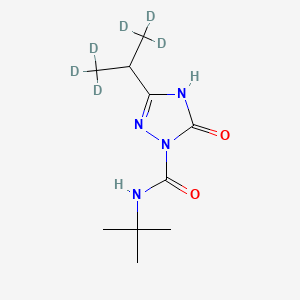
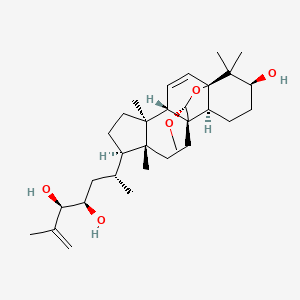
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
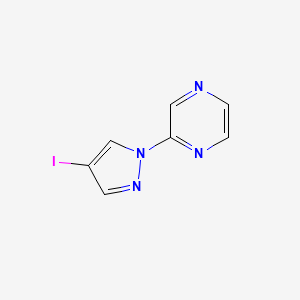
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
